4-Bromo-1,2-dihydronaphthalene
CAS No.: 3333-24-2
Cat. No.: VC17189668
Molecular Formula: C10H9Br
Molecular Weight: 209.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3333-24-2 |
|---|---|
| Molecular Formula | C10H9Br |
| Molecular Weight | 209.08 g/mol |
| IUPAC Name | 4-bromo-1,2-dihydronaphthalene |
| Standard InChI | InChI=1S/C10H9Br/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6-7H,3,5H2 |
| Standard InChI Key | ZXDDSSNVVANCDO-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2=CC=CC=C2C(=C1)Br |
Introduction
Structural and Physicochemical Properties
4-Bromo-1,2-dihydronaphthalene belongs to the class of halogenated dihydronaphthalenes, featuring a fused bicyclic system with one fully aromatic ring and one partially hydrogenated ring. The bromine atom at the 4-position induces electronic asymmetry, making the compound susceptible to electrophilic and nucleophilic attacks. Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₀H₉Br | |
| Molecular weight | 209.08 g/mol | |
| LogP (lipophilicity) | 3.3686 | |
| CAS number | 3333-24-2 | |
| Boiling point | Not reported | – |
| Solubility | Low in water; soluble in organic solvents |
The moderate LogP value suggests favorable membrane permeability, a trait leveraged in drug design. Nuclear magnetic resonance (NMR) studies of analogous compounds, such as 3-bromo-1,2-dihydro-7-(phenylmethoxy)naphthalene, reveal distinct aromatic proton signals between δ 7.04–8.52 ppm, with bromine causing deshielding effects .
Synthesis and Manufacturing
Bromination of 1,2-Dihydronaphthalene
The most direct route involves electrophilic aromatic bromination of 1,2-dihydronaphthalene using bromine (Br₂) or N-bromosuccinimide (NBS). Reaction conditions typically employ Lewis acids like FeBr₃ in dichloromethane at 0–25°C, yielding 4-bromo-1,2-dihydronaphthalene regioselectively.
Catalytic Hydrogenation and Functionalization
Alternative methods include the hydrogenation of bromonaphthalene derivatives. For example, nickel-catalyzed hydrogenation of 4-bromonaphthalene under 35°C in chloroform with manganese as a reducing agent achieves partial saturation . This approach, adapted from the synthesis of 1,2-dihydronaphthalene derivatives, affords yields up to 76% .
Representative Procedure
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Combine 1,4-dihydronaphthalene (130.1 mg, 1.0 mmol) with NiBr₂ (1.1 mg, 0.005 mmol), 6,6′-dimethyl-2,2′-bipyridine (1.0 mg), Mn powder (16.5 mg), and diethyl phosphite (30.0 mg) in anhydrous CHCl₃.
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Stir at 35°C for 24 hours.
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Purify via silica gel chromatography (n-hexane) to isolate the product .
Chemical Reactivity and Applications
Cross-Coupling Reactions
The bromine atom acts as a leaving group in palladium-catalyzed couplings:
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Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to form biaryl structures, pivotal in drug intermediates.
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Buchwald-Hartwig Amination: Forms C–N bonds with amines, enabling access to nitrogen-containing pharmaceuticals.
Elimination and Aromatization
Under basic conditions (e.g., KOtBu), 4-bromo-1,2-dihydronaphthalene undergoes dehydrohalogenation to yield 1,2-dihydronaphthalene, a precursor to fully aromatic naphthalenes.
Pharmaceutical Applications
The compound’s scaffold appears in bioactive molecules targeting inflammation and cancer. For instance, derivatives like 2-(4′-bromo-biphenyl-4-yl)-1,2-dihydronaphthalene (CAS 861212-65-9) are investigated for kinase inhibition .
Mechanistic Insights
Electrophilic Aromatic Substitution
Bromine withdraws electron density via inductive effects, directing incoming electrophiles to the 1- and 3-positions of the aromatic ring. This regioselectivity is critical in multi-step syntheses.
Reductive Catalysis
Nickel-mediated hydrogenation mechanisms involve oxidative addition of H₂ to Ni⁰, followed by substrate coordination and hydrogen transfer. Manganese facilitates electron transfer, enhancing catalytic turnover .
Recent Advances and Future Directions
Recent studies explore asymmetric catalysis using chiral ligands to generate enantiomerically pure dihydronaphthalene derivatives . Additionally, computational models predict that substituting the bromine with trifluoromethyl groups could enhance metabolic stability in drug candidates.
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